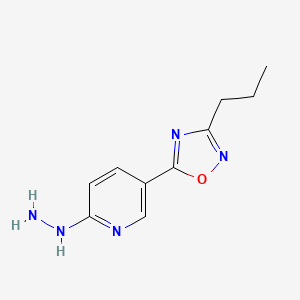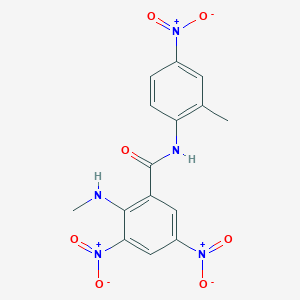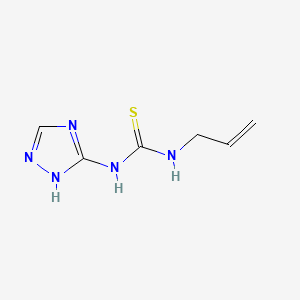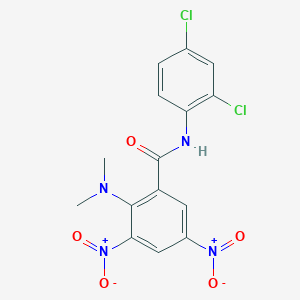
2-Hydrazinyl-5-(3-propyl-1,2,4-oxadiazol-5-yl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydrazinyl-5-(3-propyl-1,2,4-oxadiazol-5-yl)pyridine is a heterocyclic compound that contains both nitrogen and oxygen atoms within its structure. This compound is part of the oxadiazole family, which is known for its diverse biological activities and applications in medicinal chemistry
Méthodes De Préparation
The synthesis of 2-Hydrazinyl-5-(3-propyl-1,2,4-oxadiazol-5-yl)pyridine typically involves the cyclocondensation of arylamidoximes with aldehydes or carboxylic acids. One common method includes the use of n-butanal and arylamidoximes, followed by oxidation with manganese dioxide . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
2-Hydrazinyl-5-(3-propyl-1,2,4-oxadiazol-5-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like manganese dioxide.
Reduction: Reduction reactions can be performed using hydrazine or other reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the pyridine ring. Common reagents used in these reactions include manganese dioxide for oxidation and hydrazine for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-Hydrazinyl-5-(3-propyl-1,2,4-oxadiazol-5-yl)pyridine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 2-Hydrazinyl-5-(3-propyl-1,2,4-oxadiazol-5-yl)pyridine involves its interaction with specific molecular targets. The oxadiazole ring can act as a hydrogen bond acceptor, interacting with various biological molecules . This interaction can disrupt the normal function of microbial enzymes or proteins, leading to antimicrobial effects.
Comparaison Avec Des Composés Similaires
Similar compounds to 2-Hydrazinyl-5-(3-propyl-1,2,4-oxadiazol-5-yl)pyridine include other oxadiazole derivatives such as:
3-aryl-5-propyl-1,2,4-oxadiazole: Synthesized using similar methods and exhibiting similar biological activities.
2-(1,2,4-oxadiazol-5-yl)anilines: These compounds also contain the oxadiazole ring and have diverse applications in medicinal chemistry. The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity.
Propriétés
Formule moléculaire |
C10H13N5O |
|---|---|
Poids moléculaire |
219.24 g/mol |
Nom IUPAC |
[5-(3-propyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]hydrazine |
InChI |
InChI=1S/C10H13N5O/c1-2-3-9-13-10(16-15-9)7-4-5-8(14-11)12-6-7/h4-6H,2-3,11H2,1H3,(H,12,14) |
Clé InChI |
JEVGUTCYOOFGHF-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=NOC(=N1)C2=CN=C(C=C2)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2,3-dihydro-1H-inden-1-yl)-2-[4-(methoxymethyl)-2-(morpholin-4-yl)-6-oxopyrimidin-1(6H)-yl]acetamide](/img/structure/B15154067.png)
![1-[(2R,3S,4S)-2-ethyl-3-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]-2-(4-fluorophenoxy)ethanone](/img/structure/B15154071.png)

![1-[(2-Bromophenyl)methyl]-4-cycloheptylpiperazine](/img/structure/B15154082.png)
![N-(4-fluorobenzyl)-1-methyl-4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B15154087.png)

![(2E)-3-{4-methoxy-3-[(4-nitropyrazol-1-yl)methyl]phenyl}prop-2-enoic acid](/img/structure/B15154095.png)
![10-(4-fluorophenyl)-6,7,8,10-tetrahydro[1,3]dioxolo[4,5-b]acridin-9(5H)-one](/img/structure/B15154100.png)

![N-(4-chlorophenyl)-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B15154117.png)
![4-chloro-N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B15154119.png)
![(5E)-5-{1-[(3-fluorobenzyl)amino]ethylidene}-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B15154124.png)

![N-[4-Fluorophenoxy(methyl)phosphoryl]-4-methoxyaniline](/img/structure/B15154131.png)
